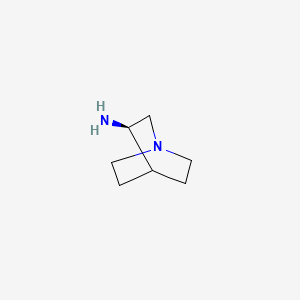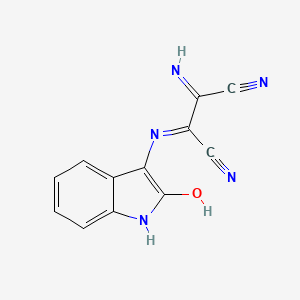
2-Ethoxy-5-(4-formylbenzamido)benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-Ethoxy-5-(4-formylbenzamido)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C16H14ClNO5S . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of this compound could involve electrophilic aromatic substitution, a common reaction in organic chemistry . This process involves the attack of an electrophile on the carbon atoms of the aromatic ring . The key step for electrophilic aromatic substitution is the formation of a cationic intermediate by the attack of an electrophile at carbon .Molecular Structure Analysis
The InChI code for this compound is 1S/C16H14ClNO5S/c1-2-23-14-8-7-13 (9-15 (14)24 (17,21)22)18-16 (20)12-5-3-11 (10-19)4-6-12/h3-10H,2H2,1H3, (H,18,20) .Chemical Reactions Analysis
Electrophilic aromatic substitution is a likely reaction involving this compound . This reaction involves the formation of a cationic intermediate by the attack of an electrophile at carbon . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .Wirkmechanismus
Mode of Action
Sulfonyl chlorides are known to be reactive electrophiles that can undergo nucleophilic substitution reactions . They can form a sigma-bond with nucleophiles, generating a positively charged intermediate . This suggests that EFS may interact with its targets through similar mechanisms.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Ethoxy-5-(4-formylbenzamido)benzene-1-sulfonyl chloride involves the reaction of 2-ethoxy-5-aminobenzenesulfonic acid with 4-formylbenzoyl chloride in the presence of thionyl chloride and triethylamine. The resulting intermediate is then treated with phosphorus oxychloride and ethyl alcohol to yield the final product.", "Starting Materials": [ "2-ethoxy-5-aminobenzenesulfonic acid", "4-formylbenzoyl chloride", "thionyl chloride", "triethylamine", "phosphorus oxychloride", "ethyl alcohol" ], "Reaction": [ "Step 1: 2-ethoxy-5-aminobenzenesulfonic acid is reacted with thionyl chloride and triethylamine to form the corresponding sulfonyl chloride intermediate.", "Step 2: The sulfonyl chloride intermediate is then reacted with 4-formylbenzoyl chloride in the presence of triethylamine to form the desired product intermediate.", "Step 3: The intermediate is then treated with phosphorus oxychloride and ethyl alcohol to yield the final product, 2-Ethoxy-5-(4-formylbenzamido)benzene-1-sulfonyl chloride." ] } | |
| 680618-05-7 | |
Molekularformel |
C16H15ClN2O5S |
Molekulargewicht |
382.8 g/mol |
IUPAC-Name |
5-[(4-carbamoylbenzoyl)amino]-2-ethoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C16H15ClN2O5S/c1-2-24-13-8-7-12(9-14(13)25(17,22)23)19-16(21)11-5-3-10(4-6-11)15(18)20/h3-9H,2H2,1H3,(H2,18,20)(H,19,21) |
InChI-Schlüssel |
QIPXCLIFSIEDMF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C=O)S(=O)(=O)Cl |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)N)S(=O)(=O)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[7-(3-Fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2391701.png)

![Ethyl 5-benzyl-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2391704.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide](/img/structure/B2391709.png)


![3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone](/img/structure/B2391715.png)
![N-[5-(2,6-Difluorophenyl)-2-methyl-1,2,4-triazol-3-yl]prop-2-enamide](/img/structure/B2391716.png)

![Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2391720.png)
![{[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B2391721.png)

